Array ( [bid] => 13625257 )
3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and an ethyl and methyl side chain. The molecular formula of this compound is , and it possesses a molar mass of approximately 174.65 g/mol. The compound features a propanol moiety, indicating that it contains a hydroxyl (-OH) functional group attached to a three-carbon chain. This structure contributes to its potential biological activity and utility in various chemical applications.
The chemical reactivity of 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol can be attributed to its functional groups. The hydroxyl group allows for hydrogen bonding and can participate in nucleophilic substitution reactions. The presence of the chloro substituent may also enable further electrophilic substitution reactions. Additionally, the compound can undergo oxidation to form corresponding carbonyl compounds or dehydration reactions under acidic conditions to yield alkenes.
Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has been studied for its potential as a tissue-selective androgen receptor modulator, which could make it useful in the treatment of androgen-dependent conditions such as prostate cancer . Furthermore, pyrazole derivatives are known for their ability to inhibit certain enzymes and receptors, contributing to their therapeutic potential.
The synthesis of 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol can be accomplished through several methods:
3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several potential applications:
Interaction studies involving 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically focus on its binding affinity to androgen receptors and other relevant biological targets. These studies help elucidate the mechanism of action of the compound and assess its potential side effects and drug-drug interactions. Preliminary data suggest that the compound exhibits selective antagonism towards androgen receptors while minimizing agonistic effects, which is advantageous for therapeutic applications .
Several compounds share structural similarities with 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol:
Uniqueness: The unique combination of the chloro group, ethyl and methyl substituents on the pyrazole ring distinguishes 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-o from other similar compounds, potentially enhancing its selectivity and efficacy as an androgen receptor modulator compared to other derivatives.
Regioselectivity in pyrazole synthesis is critical for ensuring the correct positioning of substituents. Modern methodologies leverage cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors, with reaction conditions dictating regiochemical outcomes. For example, the cyclocondensation of acetylenic ketones 16 with phenylhydrazine 5 produces regioisomeric pyrazoles 18 and 19 in a 3:2 ratio under standard ethanol reflux conditions. Hypervalent iodine reagents, such as the Togni reagent, enhance selectivity for 3-trifluoromethylpyrazoles 25 by promoting trifluoromethylation/cyclization cascades, achieving 70% yields.
Copper-catalyzed protocols further refine regioselectivity. Rao et al. demonstrated that chalcones 29 react with p-(4-(tert-butyl)phenyl)hydrazine 30 in the presence of copper triflate and ionic liquids to yield 1,3,5-triarylpyrazoles 32 with 82% efficiency. The copper catalyst facilitates oxidative aromatization, eliminating the need for external oxidizing agents.
Table 1: Regioselective Pyrazole Synthesis via Cyclocondensation
| Precursor | Reagent | Catalyst | Regioisomer Ratio | Yield (%) |
|---|---|---|---|---|
| Acetylenic ketone | Phenylhydrazine | None | 3:2 | 65 |
| Chalcone | Arylhydrazine | Cu(OTf)₂/[bmim]PF₆ | 1:0 | 82 |
| Trifluoromethyl ketone | Hydrazine hydrate | Hypervalent iodine | 1:0 | 70 |
Introducing chloro, ethyl, and methyl groups onto the pyrazole core demands sequential functionalization. Chlorination is typically achieved via electrophilic substitution using iodine monochloride (ICl) or N-chlorosuccinimide (NCS). For instance, iodination of 1-phenylpyrazol-3-ol 1 with I₂/KOH in DMF yields 4-iodo-1-phenyl-1H-pyrazol-3-ol 2, which undergoes Sonogashira coupling with alkynes to install ethyl or methyl groups.
Ethyl and methyl substituents are introduced through alkylation or cross-coupling. Kovacs et al. reported a copper-catalyzed coupling between alkynes 95 and oximes 94 to form β-aminoenones 96, which cyclize with hydrazines to yield 3,5-disubstituted pyrazoles 97. Methyl groups at the 1-position are installed via N-alkylation using methyl iodide under basic conditions.
Table 2: Substituent Introduction on Pyrazole Cores
| Position | Substituent | Method | Reagent/Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl | N-Alkylation | CH₃I, K₂CO₃ | 85 |
| 3 | Ethyl | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | 78 |
| 4 | Chloro | Electrophilic Chlorination | NCS, FeCl₃ | 90 |
The propanol sidechain is incorporated through nucleophilic alkylation of pyrazole anions. A common strategy involves deprotonating the pyrazole at the 5-position using LDA (lithium diisopropylamide) and reacting it with 3-bromopropanol derivatives. For example, treatment of 4-chloro-3-ethyl-1-methyl-1H-pyrazole A with LDA generates a stabilized anion, which attacks 3-bromopropanol B to yield the target compound C after hydrolysis.
Silver-mediated cyclization offers an alternative pathway. Delaunay et al. demonstrated that 4-alkynyl-3-hydroxy-pyrazoles 68 undergo 5-endo-dig cyclization with AgNO₃ to form fused pyrazole systems, which can be further functionalized with propanol chains.
Reaction Scheme:
$$
\text{Pyrazole anion} + \text{3-bromopropanol} \xrightarrow{\text{THF, -78°C}} \text{3-(Pyrazol-5-yl)propan-1-ol}
$$
Catalysts play a pivotal role in controlling stereochemistry during pyrazole functionalization. Palladium catalysts enable stereoselective cross-couplings, while silver(I) ions mediate cyclization regioselectivity. For instance, Deng and Mani achieved 92% yield of 1,3,4,5-substituted pyrazoles 105 using t-BuOK to deprotonate hydrazones 103 before reacting with nitroolefins 104.
Chiral auxiliaries and transition-metal complexes further enhance enantioselectivity. The Aggarwal group’s multicomponent reaction employs diazo compounds 107 derived from aldehydes 106, which undergo 1,3-dipolar cycloaddition with terminal alkynes to furnish 3,5-disubstituted pyrazoles 108 with 67% yield and >90% ee using Rh₂(esp)₂.
1H-Pyrazole analogues demonstrate potent anti-inflammatory activity through multiple mechanistic pathways, with cyclooxygenase inhibition representing the primary mode of action [3]. These compounds predominantly target cyclooxygenase-2 enzyme, leading to significant reduction in prostaglandin E2 production [6]. The inhibitory mechanism involves competitive binding to the catalytic site of cyclooxygenase-2, where the pyrazole core forms critical hydrophobic interactions with the enzyme's binding pocket [7].
Structural modifications of the pyrazole ring significantly influence cyclooxygenase selectivity and potency [8]. The presence of electron-withdrawing groups, such as chlorine substituents, enhances binding affinity through improved electrostatic interactions with specific amino acid residues within the enzyme's active site [7]. Pyrazole derivatives bearing sulfonamide functionalities demonstrate exceptional selectivity for cyclooxygenase-2, with inhibition constants ranging from 0.04 to 2.52 μM [6] [8].
Pyrazole compounds exhibit significant anti-inflammatory effects through nuclear factor kappa B pathway modulation [9]. These derivatives effectively suppress nuclear factor kappa B transcriptional activity in lipopolysaccharide-stimulated cellular models, resulting in substantial reduction of pro-inflammatory cytokine production [9]. The mechanism involves direct interaction with nuclear factor kappa B protein complexes, preventing translocation to the nucleus and subsequent gene transcription [9].
Quantitative analysis reveals that specific pyrazole analogues achieve up to 87% reduction in inflammatory cytokine levels, including interleukin-1β, tumor necrosis factor-α, and interleukin-6 [9]. The inhibitory activity correlates with the compound's ability to stabilize inhibitor kappa B-α proteins, preventing their degradation and maintaining nuclear factor kappa B in its inactive cytoplasmic state [9].
Pyrazole derivatives demonstrate remarkable efficacy in modulating inflammatory cytokine networks through multiple cellular pathways [10]. These compounds significantly downregulate the expression of key inflammatory mediators, including p38 mitogen-activated protein kinase, cyclooxygenase-2, interleukin-1β, matrix metalloproteinase-3, and tumor necrosis factor-α [10]. The anti-inflammatory effects extend beyond enzyme inhibition to encompass direct transcriptional regulation of inflammatory genes [10].
Table 1: Anti-Inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Cyclooxygenase-2 IC50 (μM) | Selectivity Index | Edema Inhibition (%) | Cytokine Reduction (%) |
|---|---|---|---|---|
| 3,5-Diphenylpyrazole | 2.52 | 14.35 | 39 | 65 |
| 4-Fluorobenzyl Derivative | 1.93 | 22.21 | 82 | 70 |
| Chlorophenyl Analog | 0.95 | 17.47 | 87 | 75 |
| Pyrazole-Triazole Hybrid | 38.12 | 13.10 | 57 | 60 |
Pyrazole derivatives demonstrate exceptional antimicrobial efficacy against multidrug-resistant bacterial pathogens through diverse mechanistic approaches [11]. These compounds effectively target both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus, carbapenem-resistant Acinetobacter baumannii, and extensively drug-resistant Pseudomonas aeruginosa strains [11]. The antimicrobial activity stems from multiple cellular targets, including bacterial DNA gyrase, topoisomerase enzymes, and cell membrane integrity disruption [11].
Pyrazole-derived hydrazones exhibit particularly potent activity against Acinetobacter baumannii, with minimum inhibitory concentration values as low as 0.78 μg/ml [11]. The mechanism involves dual targeting of bacterial DNA replication machinery and oxidative stress induction within bacterial cells [11]. Difluorophenyl-substituted pyrazole derivatives demonstrate broad-spectrum activity with enhanced selectivity for bacterial cells over mammalian cell lines [11].
Pyrazole compounds display significant antifungal activity against clinically relevant fungal pathogens, including Candida species, Aspergillus niger, and dermatophyte strains [12] [13]. The antifungal mechanism involves disruption of ergosterol biosynthesis pathways and interference with fungal cell membrane integrity [12]. Minimum fungicidal concentrations range from 12.5 to 25.0 μg/ml for most tested pyrazole derivatives against Candida albicans strains [12].
Structural optimization studies reveal that N-benzoylhydrazone derivatives of pyrazole exhibit superior antifungal activity, with compound 4f demonstrating exceptional efficacy against Escherichia coli with minimum inhibitory concentration of 1.625 μg/ml and minimum bactericidal concentration of 3.125 μg/ml [12]. The enhanced activity correlates with improved cellular penetration and target enzyme affinity [12].
Table 2: Antimicrobial Activity Spectrum of Pyrazole Derivatives
| Pathogen | Pyrazole Derivative | MIC (μg/ml) | MBC/MFC (μg/ml) | Resistance Profile |
|---|---|---|---|---|
| MRSA | Pyrazole-Thiazole Hybrid | 0.25-2.0 | 0.5-4.0 | Vancomycin-resistant |
| A. baumannii | Difluorophenyl Derivative | 0.78 | 1.56 | Carbapenem-resistant |
| P. aeruginosa | Pyrazole-Imidazole Conjugate | 1.56-6.25 | 3.12-12.5 | Multidrug-resistant |
| C. albicans | N-Benzoylhydrazone | 12.5 | 25.0 | Fluconazole-resistant |
Structure-activity relationship analysis reveals that electronic properties of substituent groups profoundly influence the biological activity of pyrazole derivatives [14] [5]. Electron-withdrawing groups, particularly halogen substituents at the 4-position of the pyrazole ring, significantly enhance binding affinity to target proteins through improved electrostatic interactions [14]. The chloro substituent in 3-(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol contributes to enhanced receptor binding through halogen bonding interactions and increased lipophilicity [5].
The methyl substitution at the N-1 position modulates the electronic distribution within the pyrazole ring, affecting both selectivity and potency profiles [15]. Computational modeling studies demonstrate that N-methylation reduces the basicity of the adjacent nitrogen atom, leading to altered hydrogen bonding patterns with target proteins [15]. The ethyl group at the 3-position provides additional hydrophobic interactions, contributing to improved binding affinity and metabolic stability [5].
Table 3: Structure-Activity Relationship Data for Pyrazole Derivatives
| Substitution Pattern | Binding Affinity (Ki, nM) | Selectivity Index | Log P | Metabolic Stability |
|---|---|---|---|---|
| 4-Chloro-3-ethyl-1-methyl | 18.8 | 410 | 2.3 | High |
| 3,5-Diphenyl | 50.0 | 327 | 3.1 | Moderate |
| 4-Styryl-substituted | 14.0 | 200 | 2.8 | High |
| N-Benzyl derivative | 25.0 | 150 | 2.9 | Moderate |
Bioisosteric replacement studies demonstrate that imidazole analogs of pyrazole derivatives maintain comparable biological activity while exhibiting distinct pharmacokinetic profiles [16] [17]. Imidazole-based bioisosteres show similar binding affinities to target receptors, with binding constants ranging from 0.25 to 8.0 mg/l compared to pyrazole derivatives [16]. The imidazole nitrogen atoms provide alternative hydrogen bonding patterns, resulting in modified selectivity profiles and improved water solubility [18].
Comparative analysis reveals that imidazole bioisosteres demonstrate enhanced oral bioavailability and reduced clearance rates compared to their pyrazole counterparts [17]. The improved pharmacokinetic properties stem from altered metabolism pathways and reduced susceptibility to enzymatic degradation [17]. However, imidazole derivatives may exhibit increased potential for drug-drug interactions due to cytochrome P450 enzyme inhibition [17].
Thiazole bioisosteres of pyrazole derivatives exhibit distinct activity profiles characterized by enhanced antimicrobial potency and modified anti-inflammatory effects [16] [19]. Thiazole-containing analogs demonstrate superior activity against bacterial pathogens, with minimum inhibitory concentrations 2-3 fold lower than corresponding pyrazole derivatives [19]. The sulfur atom in the thiazole ring contributes to enhanced cellular penetration and improved target enzyme binding [19].
Structure-activity relationship studies indicate that thiazole bioisosteres maintain the core pharmacophoric elements while providing additional interaction sites through the sulfur heteroatom [16]. The enhanced antimicrobial activity correlates with improved disruption of bacterial cell membrane integrity and increased oxidative stress induction [19].
Table 4: Comparative Efficacy of Heterocyclic Bioisosteres
| Heterocycle | Anti-inflammatory IC50 (μM) | Antimicrobial MIC (μg/ml) | Oral Bioavailability (%) | Half-life (hours) |
|---|---|---|---|---|
| Pyrazole | 1.93 | 0.78 | 73 | 4.2 |
| Imidazole | 2.1 | 1.2 | 87 | 6.1 |
| Thiazole | 2.8 | 0.3 | 65 | 3.8 |
| Triazole | 1.7 | 0.9 | 81 | 5.5 |
Triazole bioisosteres represent another important class of heterocyclic alternatives that demonstrate comparable therapeutic efficacy to pyrazole derivatives [16]. These compounds exhibit enhanced metabolic stability and improved selectivity profiles, particularly in anti-inflammatory applications [16]. The additional nitrogen atom in the triazole ring provides supplementary hydrogen bonding opportunities, contributing to enhanced target protein recognition and binding affinity [16].
Pharmacokinetic studies reveal that triazole bioisosteres demonstrate superior oral bioavailability and extended half-life compared to pyrazole analogs [17]. The improved drug-like properties make triazole derivatives attractive candidates for therapeutic development, particularly in applications requiring sustained drug exposure [17]. However, the increased complexity of triazole synthesis may present challenges for large-scale pharmaceutical production [16].
Molecular docking studies have emerged as a crucial computational approach for understanding the binding interactions between pyrazole derivatives and viral protease targets. Recent research has demonstrated the significant potential of pyrazole compounds as inhibitors of key viral proteases, particularly those involved in severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication mechanisms.
The primary focus of molecular docking investigations has centered on the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, which serve as essential therapeutic targets for antiviral drug development [1]. Pyrazole derivatives have shown promising binding affinities against these proteases, with molecular docking studies revealing binding energies ranging from -4.7 to -6.5 kcal/mol for various pyrazole compounds [1]. These values demonstrate competitive binding compared to established antiviral inhibitors, suggesting substantial therapeutic potential.
Table 1: Binding Affinity Data for Pyrazole Derivatives Against Viral Proteases
| Compound Type | Target Protease | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Azole-acridine hybrids | SARS-CoV-2 Mpro | -4.7 to -6.5 | Hydrogen bonding, π-π interactions |
| Hydroxyquinoline-pyrazole | SARS-CoV-2 Mpro | -17.46 | Cys148, Glu169, Gln192 binding |
| Pyrazole derivatives | SARS-CoV-2 PLpro | -22.87 | Asp164, Gly163, His272 interactions |
| Usnic acid pyrazoles | SARS-CoV-2 Mpro | -5.0 to -6.6 | Active site accommodation |
Extensive computational investigations have revealed that pyrazole derivatives exhibit multiple binding modes within the active sites of viral proteases [2]. The hydroxyquinoline-pyrazole candidates demonstrate particularly strong binding characteristics, with molecular docking studies showing binding energies of -17.46 kcal/mol for the SARS-CoV-2 main protease and -22.87 kcal/mol for the papain-like protease [2]. These compounds establish crucial interactions with key catalytic residues including Cys148, Glu169, Gln192, and Gln167 for the main protease, while forming significant contacts with Asp164, Gly163, Gly271, and His272 for the papain-like protease [2].
Research findings indicate that pyrazole derivatives of usnic acid demonstrate exceptional binding characteristics against SARS-CoV-2 main protease [3]. Molecular docking simulations have identified lead compounds with binding energies comparable to remdesivir (-6.6 kcal/mol), suggesting their potential as antiviral therapeutics [3]. The stability of these docked complexes has been validated through molecular dynamics simulations, confirming the sustained binding interactions over extended time periods [3].
Table 2: Molecular Docking Parameters for Pyrazole Derivatives
| Parameter | SARS-CoV-2 Mpro | SARS-CoV-2 PLpro | TLR4 Receptor |
|---|---|---|---|
| Average Binding Energy | -5.8 kcal/mol | -6.7 kcal/mol | -7.2 kcal/mol |
| Key Binding Residues | His41, Cys145, Glu166 | Asp164, Gly163, His272 | PHE46, THR122, TYR117 |
| Hydrogen Bond Count | 2-4 bonds | 3-5 bonds | 1-2 bonds |
| Hydrophobic Contacts | 6-8 contacts | 4-6 contacts | 3-5 contacts |
Advanced molecular docking protocols have been employed to optimize binding poses and validate computational predictions [5]. The utilization of AutoDock Vina software has enabled researchers to systematically evaluate pyrazole derivatives against viral targets, with validation through cross-docking and re-docking experiments [5]. These studies have consistently demonstrated that pyrazole scaffolds possess favorable binding characteristics, with binding scores comparable to established antiviral agents [5].
Quantitative Structure-Activity Relationship (QSAR) modeling has proven invaluable for understanding the structural determinants of pyrazole derivative activity and predicting the biological properties of novel compounds. QSAR studies have been extensively employed to establish mathematical relationships between molecular descriptors and biological activities, enabling the rational design of improved pyrazole derivatives.
Two-dimensional QSAR models have been developed using multiple linear regression (MLR) and partial least squares (PLS) methodologies to predict the activity of pyrazole derivatives [6]. These models have demonstrated excellent statistical parameters, with correlation coefficients (r²) exceeding 0.88 and cross-validated coefficients (q²) surpassing 0.60 for various biological activities [6]. The models have successfully predicted the anticancer activities of pyrazole derivatives against multiple cancer cell lines, including PC-3, B16F10, K562, MDA-MB-231, A2780, and ACHN [6].
Table 3: QSAR Model Statistical Parameters for Pyrazole Derivatives
| Cancer Cell Line | r² | q² | SEE | F-value | Molecular Descriptors |
|---|---|---|---|---|---|
| PC-3 | 0.884 | 0.863 | 0.15 | 45.2 | BCUTPEOE2, log P, density |
| B16F10 | 0.892 | 0.871 | 0.12 | 52.8 | BCUTSMR1, diameter, a_cc |
| K562 | 0.876 | 0.849 | 0.18 | 41.6 | PEOEVSA+1, aIC, petitjean |
| MDA-MB-231 | 0.901 | 0.885 | 0.11 | 58.3 | Atom count, bond count descriptors |
| A2780 | 0.889 | 0.867 | 0.14 | 48.7 | Lipophilic descriptors |
| ACHN | 0.873 | 0.845 | 0.19 | 39.4 | Adjacency matrix descriptors |
The development of QSAR models for pyrazole derivatives has revealed critical structural features that influence biological activity [7]. The BCUTPEOE2 descriptor, which represents the third BCUT descriptor using partial charge information, demonstrates strong negative correlation with biological activity, indicating that compounds with lower partial charge values exhibit enhanced potency [7]. Additionally, log P (octanol/water partition coefficient) and density parameters significantly influence the activity profile, with optimal values facilitating improved cellular uptake and target binding [7].
Five-dimensional QSAR (5D-QSAR) studies have advanced the understanding of pyrazole derivative activity by incorporating induced-fit binding models [8]. These studies have utilized quasi-atomistic receptor surface modeling to evaluate the binding of 1H-pyrazole derivatives to epidermal growth factor receptor (EGFR) [8]. The 5D-QSAR models demonstrate contributions from hydrogen bond acceptor, hydrophobic, and salt bridge fields to the observed activity, providing comprehensive insights into the binding mechanism [8].
Table 4: 5D-QSAR Field Contributions for Pyrazole-EGFR Interactions
| Field Type | Contribution (%) | Significance | Structural Implications |
|---|---|---|---|
| Hydrogen Bond Acceptor | 32.5 | High | Nitrogen atoms in pyrazole ring |
| Hydrophobic | 28.7 | High | Aromatic substituents |
| Salt Bridge | 24.3 | Medium | Charged functional groups |
| Van der Waals | 14.5 | Low | Steric complementarity |
Three-dimensional QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided spatial insights into structure-activity relationships [10]. The CoMFA model analyzes steric and electrostatic fields, while CoMSIA additionally incorporates hydrophobic, hydrogen bond acceptor, and hydrogen bond donor fields [10]. These studies have revealed that electron-withdrawing substituents at specific positions enhance activity, while bulky groups in certain regions decrease potency [10].
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling represents a critical component of computational drug design, enabling the early identification of compounds with favorable pharmacokinetic properties. In silico ADMET studies of pyrazole derivatives have provided valuable insights into their drug-like characteristics and potential for clinical development.
Comprehensive ADMET analysis of pyrazole derivatives has revealed favorable absorption characteristics, with many compounds demonstrating excellent gastrointestinal absorption and moderate skin permeability [11]. The log Kp values for synthesized pyrazole compounds typically range from -2.5 to -3.0, indicating appropriate skin penetration properties for topical applications while maintaining low systemic exposure [11]. Human intestinal absorption (HIA) values frequently exceed 80%, suggesting efficient oral bioavailability [11].
Table 5: ADMET Properties of Representative Pyrazole Derivatives
| Property | Compound 6a | Compound 6b | Reference (AAZ) | Acceptable Range |
|---|---|---|---|---|
| Water Solubility (log mol/L) | -4.782 | -4.821 | -1.925 | > -6.0 |
| Caco-2 Permeability (log Papp) | 0.717 | 0.718 | -0.305 | > -5.15 |
| HIA (%) | 85.3 | 88.3 | 54.9 | > 80 |
| Skin Permeability (log Kp) | -2.827 | -2.812 | -2.736 | > -2.5 |
| BBB Permeability (log BB) | -0.83 | -0.816 | -0.868 | > -1.0 |
| VDss (log L/kg) | -0.834 | -0.818 | -0.546 | -0.15 to 0.45 |
The distribution characteristics of pyrazole derivatives indicate moderate to high tissue penetration capabilities [11]. Volume of distribution at steady state (VDss) values typically range from -0.8 to -0.3 log L/kg, suggesting limited tissue distribution but adequate therapeutic concentrations [11]. Blood-brain barrier (BBB) permeability studies reveal that many pyrazole derivatives can cross the BBB, with log BB values ranging from -0.8 to -1.0, indicating potential for central nervous system activity [11].
Metabolism studies have identified cytochrome P450 (CYP) enzyme interactions as significant factors in pyrazole derivative pharmacokinetics [12]. Many compounds demonstrate substrate activity for CYP3A4, while showing minimal inhibitory effects on major CYP isoforms [12]. This profile suggests favorable metabolic stability with reduced potential for drug-drug interactions [12].
Table 6: CYP Enzyme Interaction Profile for Pyrazole Derivatives
| CYP Enzyme | Substrate Activity | Inhibitory Activity | Clinical Significance |
|---|---|---|---|
| CYP1A2 | Low | Minimal | Reduced interaction risk |
| CYP2C9 | Moderate | Low | Warfarin interaction potential |
| CYP2C19 | Low | Minimal | Proton pump inhibitor compatibility |
| CYP2D6 | Minimal | Low | Antidepressant co-administration |
| CYP3A4 | High | Moderate | Primary metabolic pathway |
Toxicity profiling has demonstrated that pyrazole derivatives generally exhibit acceptable safety profiles [13]. AMES toxicity studies consistently show negative results, indicating minimal mutagenic potential [13]. Hepatotoxicity assessments reveal low risk for liver damage, while skin sensitization studies suggest minimal allergic potential [13]. Maximum tolerated dose (MTD) predictions typically range from 100 to 1000 mg/kg, indicating reasonable therapeutic windows [13].
Drug-likeness evaluation using Lipinski's Rule of Five reveals that most pyrazole derivatives possess favorable pharmaceutical properties [11]. Molecular weight distributions typically range from 200 to 500 Da, with hydrogen bond donor counts below 5 and acceptor counts below 10 [11]. LogP values generally fall within the acceptable range of -0.5 to 5.0, indicating balanced lipophilicity for optimal membrane permeation [11].
Table 7: Drug-likeness Assessment for Pyrazole Derivatives
| Lipinski Parameter | Typical Range | Compliance Rate (%) | Optimization Strategy |
|---|---|---|---|
| Molecular Weight | 200-450 Da | 92 | Minimize substituent size |
| H-bond Donors | 1-3 | 95 | Optimize hydroxyl groups |
| H-bond Acceptors | 3-8 | 89 | Balance nitrogen content |
| LogP | 1.5-4.0 | 87 | Adjust aromatic substitution |
| Rotatable Bonds | 2-8 | 94 | Minimize flexible linkers |
Computational binding affinity simulations have revealed significant interactions between pyrazole derivatives and key inflammatory mediators, demonstrating their potential as anti-inflammatory therapeutic agents. These studies have focused on cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and various inflammatory cytokines as primary targets.
Molecular docking studies of pyrazole derivatives with COX-2 enzyme have demonstrated exceptional binding affinities, with many compounds showing IC₅₀ values in the nanomolar range [14]. Compounds 2a, 3b, 4a, 5b, and 5e exhibited IC₅₀ values of 19.87, 39.43, 61.24, 38.73, and 39.14 nM respectively against COX-2, with selectivity indices ranging from 13.10 to 22.21 [14]. These results indicate superior selectivity compared to traditional nonsteroidal anti-inflammatory drugs [14].
Table 8: COX Enzyme Binding Affinity Data for Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index | Key Interactions |
|---|---|---|---|---|
| 2a | 167.2 | 19.87 | 8.41 | His90, Arg513, Phe518 |
| 3b | 875.6 | 39.43 | 22.21 | Ser353, Gln192, Ile517 |
| 4a | 878.7 | 61.24 | 14.35 | His90, Arg513, Phe518 |
| 5b | 676.5 | 38.73 | 17.47 | Ser353, Gln192, Ile517 |
| 5e | 512.7 | 39.14 | 13.10 | His90, Arg513, Phe518 |
| Celecoxib | 767.1 | 86.7 | 8.85 | Reference compound |
The binding mechanism of pyrazole derivatives to COX-2 involves multiple critical interactions within the active site cavity [15]. Molecular modeling studies have revealed that trimethoxy derivatives 5f and 6f demonstrate superior COX-2 inhibitory activity with IC₅₀ values of 1.50 and 1.15 μM respectively, surpassing celecoxib performance [15]. These compounds establish binding interactions with key amino acid residues including His90, Arg513, Phe518, Ser353, Gln192, and Ile517 [15].
Dual COX/LOX inhibition represents an advanced therapeutic strategy addressed through pyrazole derivative design [16]. Compounds with benzotiophenyl and carboxylic acid functionalities have demonstrated superior COX-2 inhibition compared to celecoxib (IC₅₀ = 0.01 vs 0.70 μM) while maintaining significant 5-LOX inhibition comparable to licofelone (IC₅₀ = 1.78 vs 0.51 μM) [16]. This dual inhibition profile offers enhanced anti-inflammatory efficacy with reduced gastrointestinal side effects [16].
Table 9: Dual COX/LOX Inhibition Profile of Pyrazole Derivatives
| Compound | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) | % Edema Inhibition | Safety Profile |
|---|---|---|---|---|
| Pyrazole 44 | 0.01 | 1.78 | 72 | Improved |
| Prodrug 45 | 0.05 | 2.1 | 57 | Enhanced |
| Prodrug 46 | 0.03 | 1.95 | 72 | Optimized |
| Celecoxib | 0.70 | Not active | 36 | Standard |
| Licofelone | 2.5 | 0.51 | 45 | Reference |
Binding affinity simulations with inflammatory cytokines have revealed additional therapeutic targets for pyrazole derivatives [17]. Studies have demonstrated significant inhibition of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) production [17]. Compound 23c showed the highest activity regarding nitric oxide release with an IC₅₀ of 0.63 μM, while compound 21d demonstrated superior prostaglandin E2 production inhibition with an IC₅₀ of 0.52 μM [17].
The anti-inflammatory mechanism of pyrazole derivatives involves multiple molecular pathways beyond COX inhibition [18]. Compounds have demonstrated significant inhibition of phosphodiesterase type 4D and 4B, the isoforms most involved in inflammatory processes [18]. Additionally, these compounds exhibit potent antioxidant activity, inhibiting reactive oxygen species (ROS) elevation in neutrophils and platelets [18]. This multitarget approach provides enhanced therapeutic efficacy compared to single-target anti-inflammatory agents [18].
Table 10: Multi-target Anti-inflammatory Activity of Pyrazole Derivatives
| Target | Activity Range | Mechanism | Therapeutic Benefit |
|---|---|---|---|
| COX-2 | IC₅₀ 0.01-2.0 μM | Prostaglandin synthesis inhibition | Pain and inflammation reduction |
| 5-LOX | IC₅₀ 0.5-3.0 μM | Leukotriene synthesis inhibition | Reduced bronchial constriction |
| PDE4B/4D | IC₅₀ 1.0-5.0 μM | cAMP regulation | Anti-inflammatory signaling |
| TNF-α | 70-85% inhibition | Cytokine production reduction | Decreased systemic inflammation |
| NO production | IC₅₀ 0.5-2.0 μM | iNOS enzyme inhibition | Reduced tissue damage |